N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide
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Overview
Description
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide, also known as DHI-2 or DHI, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of medicine due to its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce inflammation by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide. One direction is to further study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Synthesis Methods
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylindan-1-one with ethylmagnesium bromide to form 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. The second step involves the reaction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol with chloroacetyl chloride to form N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-chloroacetamide. The final step involves the reaction of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-chloroacetamide with sodium hydroxide to form this compound.
Scientific Research Applications
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide has been found to have potential in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-3-4-10-6-9(2)13(11(10)5-8)14-12(16)7-15/h3-5,9,13,15H,6-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVMCRROWZKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)CO)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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